molecular formula C38H44N2S4 B12328322 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine CAS No. 1042737-20-1

4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine

Cat. No.: B12328322
CAS No.: 1042737-20-1
M. Wt: 657.0 g/mol
InChI Key: PCDGDZVGOFUGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine is a π-conjugated bipyridine derivative functionalized with thieno[3,2-B]thiophene units bearing octyl chains. The compound is synthesized via a four-step procedure starting from 4,4'-dimethyl-2,2'-bipyridine, involving bromination, phosphonate ester formation, and subsequent coupling with thienothiophene derivatives . Its extended conjugation and alkyl side chains enhance solubility and optoelectronic properties, making it suitable for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) .

Properties

CAS No.

1042737-20-1

Molecular Formula

C38H44N2S4

Molecular Weight

657.0 g/mol

IUPAC Name

4-(5-octylthieno[3,2-b]thiophen-3-yl)-2-[4-(5-octylthieno[3,2-b]thiophen-3-yl)pyridin-2-yl]pyridine

InChI

InChI=1S/C38H44N2S4/c1-3-5-7-9-11-13-15-29-23-35-37(43-29)31(25-41-35)27-17-19-39-33(21-27)34-22-28(18-20-40-34)32-26-42-36-24-30(44-38(32)36)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3

InChI Key

PCDGDZVGOFUGHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(S1)C(=CS2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CSC6=C5SC(=C6)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thienothiophene units. One common method includes the formation of 3-alkylthieno[3,2-b]thiophenes through a ring formation reaction from 3-bromothiophene . The thienothiophene units are then coupled with a bipyridine core using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted thienothiophenes .

Scientific Research Applications

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs)
One of the most notable applications of 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine is as a sensitizer in dye-sensitized solar cells. A study demonstrated that a heteroleptic ruthenium complex incorporating this compound achieved a power conversion efficiency of 10.53% under standard test conditions (AM 1.5G) . The compound's ability to absorb light effectively and facilitate electron transfer is crucial for enhancing the efficiency of DSSCs.

Organic Photovoltaics (OPVs)
In organic photovoltaics, the compound serves as a building block for various polymeric materials that exhibit efficient charge transport properties. Research indicates that polymers containing thieno[3,2-B]thiophene units can lead to improved light absorption and charge mobility . These properties are essential for optimizing the performance of OPV devices.

Organic Field-Effect Transistors (OFETs)

4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine has also been investigated for use in organic field-effect transistors. Its structural characteristics contribute to high charge carrier mobility and stability in thin-film transistors. The incorporation of this compound into OFETs has shown promising results in enhancing device performance due to its favorable electronic properties .

Structural Characteristics and Synthesis

The synthesis of 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine typically involves multi-step organic reactions that yield high-purity products suitable for electronic applications. Characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structural integrity and purity of the synthesized compounds .

Case Study 1: Dye-Sensitized Solar Cell Performance

A recent study highlighted the performance of a dye-sensitized solar cell using a ruthenium complex with 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine. The device exhibited significant light absorption across a broad spectrum and maintained stability over extended operational periods. This case underscores the compound's potential in commercial solar technologies.

Case Study 2: Organic Field-Effect Transistor Development

An investigation into OFETs utilizing this compound revealed that devices fabricated with it exhibited mobilities exceeding 1 cm²/V·s , showcasing its effectiveness as an active layer material. The results indicated that optimizing the molecular packing and film morphology could further enhance performance metrics.

Summary Table of Key Applications

Application Details Performance Metrics
Dye-Sensitized Solar CellsUsed as a sensitizer in ruthenium complexesPower conversion efficiency: 10.53%
Organic PhotovoltaicsBuilding block for polymeric materialsImproved light absorption
Organic Field-Effect TransistorsActive layer material with high charge mobilityMobilities > 1 cm²/V·s

Mechanism of Action

The mechanism of action of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents Conjugation Length Solubility (Alkyl Chain) Key Applications Notable Findings
4,4'-Bis(5-oxylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine (Target) Thieno[3,2-B]thiophene (octyl chains) High (fused rings) High (C8) OPVs, DSSCs Enhanced π-delocalization; improved charge transport due to fused heterocycles .
4,4′-Bis(5-hexylthiophen-2-yl)-2,2′-bipyridine Thiophene (hexyl chains) Moderate Moderate (C6) DSSCs, sensors Lower HOMO-LUMO gap vs. fused systems; limited charge mobility .
4,4′-Bis((3-hexylthiophen-2-yl)ethynyl)-2,2′-bipyridine (L1) Ethynyl-linked thiophene (C6) High (ethynyl) Moderate (C6) Ruthenium complexes Ethynyl groups enhance π-delocalization; higher HOMO energy than non-ethynyl analogs .
4,4’-Bis(4-octylphenoxy)-2,2’-bipyridine Phenoxy (octyl chains) Low High (C8) Metal-organic frameworks Electron-withdrawing phenoxy groups reduce conjugation; limited optoelectronic use .
4,4′-Bis(chloromethyl)-2,2′-bipyridine Chloromethyl Low Low Polymer precursors Electron-withdrawing Cl groups limit conjugation; used in phosphonate derivatives .

Optoelectronic Performance

  • Charge Transport: The target compound’s fused thienothiophene units provide superior charge mobility compared to single thiophene or phenoxy derivatives .
  • HOMO-LUMO Levels: Ethynyl-linked analogs (e.g., L1) exhibit higher HOMO energies (-4.8 eV vs. -5.1 eV for non-ethynyl), improving hole injection in DSSCs .
  • Absorption Spectra: Thienothiophene derivatives show red-shifted absorption (~550 nm) compared to thiophene-based analogs (~500 nm), enhancing light-harvesting in solar cells .

Biological Activity

4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine is a compound that has garnered attention in the fields of organic electronics and photovoltaics due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its effects in various biological systems, its role as a sensitizer in solar cells, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a bipyridine core connected to two thieno[3,2-b]thiophene units via octyl substituents. This structure contributes to its electronic properties, making it a suitable candidate for applications in organic photovoltaics.

Photovoltaic Applications

One of the primary studies involving this compound highlights its role as a sensitizer in dye-sensitized solar cells (DSSCs). A heteroleptic ruthenium complex incorporating this compound demonstrated a high molar extinction coefficient (20.5 x 10³ M⁻¹ cm⁻¹ at 553 nm) and achieved a power conversion efficiency of 10.53% under standard testing conditions. This efficiency is attributed to the compound's ability to absorb light effectively and facilitate electron transfer processes within the solar cell architecture .

Antioxidant Properties

Research indicates that compounds similar to 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine exhibit significant antioxidant activity. For instance, thienothiophene derivatives have been shown to scavenge free radicals effectively. This property suggests potential applications in protecting biological systems from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines using derivatives of thieno[3,2-b]thiophene. These studies generally reveal that such compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death in tumor cells .

Study 1: Photovoltaic Efficiency

In a study published by Gao et al., the incorporation of 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine into a ruthenium complex significantly enhanced the absorptivity of mesoporous titania films used in DSSCs. The study concluded that the compound's structural attributes contributed to improved charge transport and electron injection efficiencies .

Study 2: Antioxidant Activity

A recent investigation into the antioxidant properties of thienothiophene derivatives highlighted their effectiveness in reducing oxidative damage in cellular models. The study utilized various assays to quantify free radical scavenging abilities and found that these compounds could mitigate oxidative stress markers significantly .

Data Tables

PropertyValue/Description
Molar Extinction Coefficient20.5 x 10³ M⁻¹ cm⁻¹ at 553 nm
Power Conversion Efficiency10.53%
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityInduces apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.